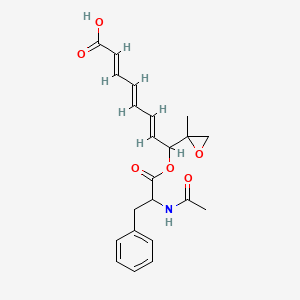

AK-Toxin II

説明

特性

分子式 |

C22H25NO6 |

|---|---|

分子量 |

399.4 g/mol |

IUPAC名 |

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3+,12-8+,13-9+ |

InChIキー |

UKDOGRQIIQQZBO-JKUFBBORSA-N |

異性体SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C |

正規SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

同義語 |

AK-toxin II |

製品の起源 |

United States |

Foundational & Exploratory

Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.

This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₆ | |

| Molecular Weight | 399.44 g/mol | |

| Melting Point | 163 °C (decomposed) | |

| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |

Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.

Production and Yield

The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.

| Parameter | Value | Reference |

| Culture Volume | 150 Liters | |

| Incubation Time | 3 days | |

| Incubation Temperature | 28 °C | |

| Final Yield of this compound | 1 mg |

Bioactivity Data

The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.

| Bioassay Parameter | Value | Reference |

| Test Cultivar (Susceptible) | 'Nijisseiki' | |

| Test Cultivar (Resistant) | 'Chojuro' | |

| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |

| Effect on Resistant Cultivar | No necrosis observed |

Experimental Protocols

The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.

Fungal Cultivation

-

Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).

-

Medium : Modified Richards' medium.

-

Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.

Extraction and Initial Purification

-

Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.

-

Elution : The toxins are eluted from the resin with 90% acetone.

-

Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate (B1210297) at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.

-

Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography :

-

The acidic fraction is subjected to silica gel column chromatography.

-

Elution is performed with a solvent system of chloroform-methanol.

-

Active fractions are identified by bioassay.

-

-

Droplet Countercurrent Chromatography (DCCC) :

-

The active fractions from the silica gel column are further purified by DCCC.

-

The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).

-

-

Final Silica Gel Column Chromatography :

-

The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.

-

Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.

-

Bioassay for Toxin Activity

-

Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').

-

Method : A droplet of the test solution is applied to a small wound on the leaf surface.

-

Incubation : The leaves are incubated in a moist chamber.

-

Observation : The presence of necrotic spots is observed to determine toxin activity.

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.

Chemical Structure and Properties

This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]

Molecular Identity

This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | [3] |

| Molecular Weight | 399.44 g/mol | [3] |

| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |

| CAS Number | 85146-10-7 |

Structural Elucidation

The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound with stereochemical assignments.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.

| Chiral Center | Configuration |

| C8 | R |

| C9 | S |

| C2' | S |

The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.

| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~15 |

| H-3 | ~6.0 | dd | ~15, 11 |

| H-4 | ~6.5 | t | ~11 |

| H-5 | ~5.8 | t | ~11 |

| H-6 | ~6.8 | dd | ~15, 11 |

| H-7 | ~5.6 | dd | ~15, 7 |

| H-8 | ~5.4 | m | |

| H-10a | ~2.7 | d | ~5 |

| H-10b | ~2.8 | d | ~5 |

| C9-CH₃ | ~1.3 | s | |

| H-2' | ~4.7 | m | |

| H-3'a, H-3'b | ~3.0 | m | |

| Phenyl-H | ~7.2 | m | |

| N-acetyl-CH₃ | ~1.9 | s |

Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.

¹³C-NMR Spectral Data (Inferred)

| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |

| C-1 | ~170 | No significant change |

| C-2 to C-7 (olefinic) | 124-144 | No significant change |

| C-8 | ~77 | No significant change |

| C-9 | ~58 | No significant change |

| C-10 | ~53 | No significant change |

| C9-CH₃ | ~18 | No significant change |

| C-1' | ~173 | No significant change |

| C-2' | ~59 | Shift expected |

| C-3' | ~43 | Shift to a CH₂ signal |

| Phenyl carbons | 128-140 | No significant change |

| N-acetyl C=O | ~172 | No significant change |

| N-acetyl CH₃ | ~22 | No significant change |

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.

| Ion | m/z |

| [M+H]⁺ | 400.16 |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.

Fungal Culture and Toxin Production

-

Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).

-

Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.

-

Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

-

Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.

-

Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate.

-

-

Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

Mechanism of Action and Signaling Pathway

This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.

Proposed Signaling Pathway

The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.

References

AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves

Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.

Introduction

Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].

This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.

Molecular Profile of this compound

This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.

Mechanism of Action: From Membrane to Cell Death

The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.

Primary Target: The Plasma Membrane

This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.

The immediate consequences of this interaction include:

-

Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.

-

Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.

Downstream Cellular Response and Necrosis

The initial membrane damage is a critical event that initiates a broader cellular collapse.

-

Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.

-

Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.

The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.

Quantitative Data Presentation

The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.

| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |

| This compound | 'Nijisseiki' | Susceptible | 100 nM | |

| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |

| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |

Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.

Experimental Protocols

The mechanism of this compound has been investigated using several key experimental methodologies.

Toxin Isolation and Purification

This protocol outlines the general steps for obtaining pure this compound for bioassays.

-

Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.

-

Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the different metabolites.

-

Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.

-

Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Leaf Puncture Bioassay for Host Specificity

This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.

-

Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.

-

Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.

-

Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.

-

Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.

-

Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.

Electrolyte Leakage Assay

This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.

-

Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.

-

Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.

-

Incubation: Incubate the samples at room temperature with gentle shaking.

-

Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.

-

Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.

Host Specificity Logic

The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.

Conclusion and Future Directions

This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.

While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:

-

Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.

-

Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.

-

PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.

A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.

References

- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: The Biological Activity of AK-Toxin II on Plant Plasma Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a key player in the development of black spot disease in susceptible pear cultivars.[1] Its primary target is the plant plasma membrane, where it initiates a cascade of events leading to rapid cell dysfunction and necrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound at the plasma membrane, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Effects of this compound on the Plant Plasma Membrane

This compound exerts its phytotoxic effects through a multi-faceted attack on the integrity and function of the plant plasma membrane. The primary consequences of toxin exposure in susceptible plant cells include a rapid and significant efflux of potassium ions (K+), depolarization of the plasma membrane, and distinct ultrastructural changes such as membrane invagination.[1][2]

Quantitative Data on this compound Activity

The biological activity of this compound is highly concentration-dependent and specific to susceptible pear cultivars. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Toxin | Concentration | Effect | Plant Species/Cultivar | Reference(s) |

| Veinal Necrosis | This compound | 100 nM | Induces characteristic veinal necrosis on leaves. | Susceptible Japanese Pear (e.g., 'Nijisseiki') | |

| Potassium (K+) Efflux | This compound | Not specified | Causes rapid loss of K+ from susceptible pear leaves. | Susceptible Japanese Pear | |

| Membrane Depolarization | AK-Toxins | Not specified | Irreversibly depolarizes the plasma membrane. | Susceptible genotypes | |

| Ineffective Concentration | This compound | 0.1 mM | No effect on leaves of resistant cultivars. | Resistant Japanese Pear (e.g., 'Chojuro') |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on plant plasma membranes.

Measurement of Electrolyte Leakage (Potassium Efflux)

This protocol is adapted from established methods for measuring cell death via electrolyte leakage and can be specifically applied to assess the membrane-damaging effects of this compound on pear leaf tissue.

Objective: To quantify the efflux of ions (primarily K+) from pear leaf cells upon exposure to this compound as an indicator of plasma membrane damage.

Materials:

-

Fresh, young leaves from both susceptible and resistant pear cultivars.

-

This compound solution of known concentration.

-

Control buffer (e.g., MES-Ca2+ buffer, pH 6.0).

-

Deionized water.

-

Cork borer (e.g., 5-10 mm diameter).

-

12-well plates or similar containers.

-

Conductivity meter.

-

Shaker or orbital incubator.

Procedure:

-

Leaf Disc Preparation: Using a cork borer, carefully cut uniform leaf discs from healthy, turgid pear leaves, avoiding major veins.

-

Washing: Place the leaf discs in a beaker with deionized water and gently agitate for 30-60 minutes to remove any electrolytes released from the cut edges.

-

Toxin Incubation:

-

Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of either the control buffer or the this compound solution at various concentrations.

-

Ensure the leaf discs are fully submerged.

-

-

Incubation: Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.

-

Conductivity Measurement:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

-

After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.

-

Allow the solutions to cool to room temperature and measure the final conductivity.

-

-

Data Analysis:

-

Express the electrolyte leakage at each time point as a percentage of the total conductivity (measured after boiling).

-

Plot the percentage of electrolyte leakage over time for each treatment.

-

Electrophysiological Measurement of Plasma Membrane Depolarization

The patch-clamp technique is a powerful tool to directly measure the changes in membrane potential and ion channel activity in response to this compound.

Objective: To characterize the effect of this compound on the plasma membrane potential and ion channel currents of individual pear protoplasts.

Materials:

-

Protoplasts isolated from susceptible and resistant pear leaf mesophyll cells.

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass micropipettes.

-

Bath solution (extracellular) and pipette solution (intracellular) with appropriate ionic compositions.

-

This compound stock solution.

Procedure:

-

Protoplast Preparation: Isolate protoplasts from pear leaves using enzymatic digestion (e.g., with cellulase (B1617823) and pectinase).

-

Patch-Clamp Recording (Whole-Cell Configuration):

-

Place a suspension of protoplasts in a recording chamber on the microscope stage.

-

Using a micromanipulator, bring a glass micropipette filled with the pipette solution into contact with a single protoplast to form a high-resistance seal (giga-seal).

-

Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Membrane Potential Measurement:

-

In current-clamp mode, record the resting membrane potential of the protoplast.

-

Perfuse the bath solution with a solution containing this compound at the desired concentration.

-

Continuously monitor and record the changes in membrane potential over time.

-

-

Ion Channel Current Measurement:

-

In voltage-clamp mode, apply a series of voltage steps to elicit ion channel currents.

-

Record the baseline currents before and after the application of this compound to the bath solution.

-

Analyze the changes in current-voltage relationships to identify the specific ion channels affected by the toxin.

-

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM allows for high-resolution visualization of the morphological changes induced by this compound at the subcellular level, particularly at the plasma membrane.

Objective: To observe the ultrastructural modifications of the plasma membrane and other organelles in pear cells treated with this compound.

Materials:

-

Small sections of pear leaf tissue from susceptible and resistant cultivars.

-

This compound solution.

-

Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide).

-

Dehydration series (ethanol or acetone).

-

Embedding resin (e.g., Epon or Spurr's resin).

-

Ultramicrotome.

-

TEM grids.

-

Uranyl acetate (B1210297) and lead citrate (B86180) for staining.

-

Transmission Electron Microscope.

Procedure:

-

Toxin Treatment: Infiltrate small pear leaf sections with either a control buffer or this compound solution and incubate for various time periods.

-

Fixation:

-

Primary fixation: Immerse the tissue samples in a solution of glutaraldehyde in a suitable buffer (e.g., phosphate (B84403) or cacodylate buffer) for several hours at 4°C.

-

Secondary fixation: Post-fix the samples in a buffered solution of osmium tetroxide for 1-2 hours at 4°C. This step enhances the contrast of membranes.

-

-

Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).

-

Infiltration and Embedding:

-

Gradually infiltrate the dehydrated tissue with an embedding resin.

-

Place the infiltrated samples in molds filled with fresh resin and polymerize at an elevated temperature (e.g., 60°C) for 24-48 hours.

-

-

Sectioning: Using an ultramicrotome, cut ultra-thin sections (60-90 nm) from the resin-embedded tissue blocks.

-

Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to further enhance the contrast of cellular structures.

-

Imaging: Observe the stained sections under a transmission electron microscope and capture images of the plasma membrane and other organelles.

Signaling Pathways and Molecular Interactions

The precise signaling cascade initiated by this compound is an area of ongoing research. However, current evidence points to a model involving the interaction of the toxin with a putative receptor on the plasma membrane of susceptible cells, leading to downstream effects on ion homeostasis and cell viability. The involvement of calcium signaling as a secondary messenger in the cell death pathway is also hypothesized.

Proposed Signaling Pathway of this compound

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

AK-Toxin II as a host-specific phytotoxic metabolite

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AK-Toxin II is a host-specific phytotoxic metabolite produced by the Japanese pear pathotype of the fungus Alternaria alternata. This toxin is a key virulence factor in the black spot disease of susceptible Japanese pear cultivars, such as 'Nijisseiki'. Its high degree of host specificity and potent phytotoxic activity at low concentrations make it a subject of significant interest in the fields of plant pathology, toxicology, and biochemistry. This technical guide provides an in-depth overview of this compound, focusing on its biological activity, mechanism of action, experimental protocols for its study, and the biosynthetic pathways leading to its formation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Introduction

Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several host-specific toxins (HSTs). These HSTs are critical determinants of the pathogenicity of different A. alternata pathotypes, enabling them to infect specific host plants. The Japanese pear pathotype produces two primary HSTs, AK-Toxin I and II, with this compound being a demethyl derivative of AK-Toxin I.[1] Both toxins induce characteristic veinal necrosis on the leaves of susceptible pear cultivars.[2] The remarkable specificity of this compound, causing disease symptoms only in certain pear varieties, underscores the intricate molecular interactions that govern plant-pathogen relationships. Understanding the biology and biochemistry of this compound can provide valuable insights into fungal pathogenesis and may inform the development of novel fungicides or disease-resistant crop varieties.

Chemical Structure and Properties

This compound is an ester of 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid.[1] Its chemical formula is C₂₂H₂₅NO₆. The structure of this compound is closely related to AK-Toxin I, differing only by the absence of a methyl group.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₅NO₆ |

| CAS Number | 85146-10-7 |

Biological Activity and Host Specificity

The most striking feature of this compound is its strict host specificity. It induces necrotic lesions on susceptible Japanese pear cultivars, such as 'Nijisseiki', at nanomolar concentrations, while resistant cultivars like 'Chojuro' remain unaffected even at significantly higher concentrations.

Table 2: Phytotoxic Activity of this compound on Japanese Pear Cultivars

| Pear Cultivar | Susceptibility | Minimum Concentration for Necrosis |

| 'Nijisseiki' | Susceptible | 100 nM |

| 'Chojuro' | Resistant | No effect at 0.1 mM |

The primary symptom of this compound exposure in susceptible plants is the rapid onset of veinal necrosis.[2] This is accompanied by a significant loss of potassium ions (K⁺) from the plant cells, indicating damage to the cell membrane.

Mechanism of Action

The primary target of this compound is the plasma membrane of susceptible plant cells. The toxin's interaction with the plasma membrane leads to a cascade of events that ultimately result in cell death.

Plasma Membrane Depolarization

This compound causes a rapid and irreversible depolarization of the plasma membrane in susceptible cells. This change in membrane potential is a key initiating event in the toxin's mode of action.

Increased Ion Permeability

Following membrane depolarization, there is a marked increase in the permeability of the plasma membrane to ions, most notably a rapid efflux of K⁺. This loss of ionic homeostasis is a critical factor leading to cellular dysfunction.

Interaction with H⁺-ATPase

Evidence suggests that this compound may directly or indirectly affect the plasma membrane H⁺-ATPase. This enzyme is crucial for maintaining the electrochemical gradient across the plasma membrane, and its disruption contributes to the observed depolarization and ion leakage.

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway of this compound in susceptible pear cells.

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines the general steps for isolating this compound from the culture filtrate of Alternaria alternata Japanese pear pathotype.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Culture the Japanese pear pathotype of Alternaria alternata in a suitable liquid medium, such as a modified Richards' medium, under optimal growth conditions (e.g., 25-28°C with shaking for several days).

-

Filtration: After incubation, separate the fungal mycelia from the culture broth by filtration.

-

Extraction: Extract the culture filtrate with an appropriate organic solvent, such as ethyl acetate, to partition the toxin into the organic phase.

-

Chromatography: Concentrate the organic extract and subject it to column chromatography on silica (B1680970) gel. Elute with a solvent gradient to separate the different components.

-

Further Purification: Collect the fractions containing this compound and perform further purification steps, such as high-performance liquid chromatography (HPLC), to obtain the pure toxin.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Phytotoxicity Bioassay (Droplet Method)

This bioassay is used to assess the phytotoxic activity of this compound on pear leaves.

Methodology:

-

Plant Material: Use young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars.

-

Toxin Application: Prepare serial dilutions of purified this compound in a suitable buffer or water. Make a small wound on the underside of the leaf with a sterile needle and apply a small droplet (e.g., 10-20 µL) of the toxin solution to the wound site.

-

Incubation: Place the treated leaves in a humid chamber at approximately 25°C for 24-48 hours.

-

Observation: After the incubation period, observe the leaves for the development of necrotic lesions around the application site. The minimum concentration that causes necrosis is recorded.

Electrolyte Leakage Assay

This assay quantifies the damage to the plasma membrane caused by this compound by measuring the leakage of electrolytes from leaf tissues.

Methodology:

-

Leaf Discs: Cut small discs from the leaves of susceptible and resistant pear cultivars using a cork borer.

-

Washing: Wash the leaf discs thoroughly with deionized water to remove any electrolytes from the cut surfaces.

-

Toxin Treatment: Incubate the leaf discs in solutions containing different concentrations of this compound. Use a buffer solution without the toxin as a control.

-

Conductivity Measurement: At various time points, measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity indicates the leakage of electrolytes from the leaf discs.

-

Total Electrolyte Measurement: After the final time point, boil the leaf discs to release all electrolytes and measure the total conductivity. Express the electrolyte leakage as a percentage of the total electrolytes.

Biosynthesis of this compound

This compound is a secondary metabolite, and its biosynthesis involves a series of enzymatic reactions. The core structure of this compound is derived from 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid. While the complete biosynthetic pathway is still under investigation, it is understood to originate from primary metabolic precursors.

Biosynthetic Pathway Overview

References

The Role of AK-Toxin II in Black Spot Disease of Japanese Pear: A Technical Guide

Affiliation: Google Research

Abstract

Black spot disease, caused by the Japanese pear pathotype of Alternaria alternata, poses a significant threat to the cultivation of susceptible Japanese pear (Pyrus pyrifolia) cultivars, most notably the 'Nijisseiki' variety. The pathogenicity of this fungus is primarily attributed to the production of host-specific toxins, namely AK-toxin I and II. This technical guide provides an in-depth analysis of the critical role of AK-toxin II in the pathogenesis of black spot disease. It summarizes key quantitative data on its biological activity, details the experimental protocols for its study, and elucidates the current understanding of the signaling pathways it triggers, leading to host cell death. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of plant-pathogen interactions and the development of novel disease management strategies.

Introduction

The specificity of plant diseases is often dictated by molecular interactions between the host and pathogen. In the case of black spot disease of Japanese pear, this specificity is largely governed by the production of host-specific toxins (HSTs) by Alternaria alternata. AK-toxin I and II were identified as the primary pathogenic determinants, inducing characteristic symptoms of the disease, such as necrotic lesions on leaves and fruit, exclusively in susceptible pear cultivars.[1][2] this compound, although generally less abundant and potent than AK-toxin I, plays a significant role in the disease etiology.[1][3] Understanding the precise mechanism of action of this compound is crucial for the development of resistant pear cultivars and targeted antifungal agents. This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects, the methodologies to study it, and the molecular pathways it perturbs.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various bioassays, primarily focusing on its ability to induce necrosis and disrupt cell membrane integrity in susceptible Japanese pear tissues. The following tables summarize the key quantitative data available in the literature.

| Parameter | This compound | AK-Toxin I | Host Cultivar | Reference(s) |

| Concentration for Veinal Necrosis | 100 nM | 5 nM | 'Nijisseiki' | [3] |

| No Effect Concentration on Resistant Cultivar | > 0.1 mM | > 0.1 mM | 'Chojuro' |

Table 1: Comparative Toxicity of AK-Toxin I and II. This table highlights the difference in potency between the two major AK-toxins in inducing the characteristic symptom of black spot disease on a susceptible cultivar, and their inactivity on a resistant cultivar.

| Assay | Parameter Measured | Effect of this compound | Key Findings | Reference(s) |

| Electrolyte Leakage Assay | Ion efflux (e.g., K+) from leaf tissues | Induces rapid and significant K+ loss from susceptible pear leaves. | The primary site of action is the plasma membrane, leading to a loss of membrane integrity. | |

| Leaf Necrosis Bioassay | Formation of necrotic lesions on detached leaves | Induces characteristic black necrotic spots on susceptible pear leaves. | Confirms the host-specific nature of the toxin's activity. | |

| Protoplast Viability Assay | Protoplast survival and morphological changes | Causes rapid lysis of protoplasts from susceptible cultivars. | Demonstrates the direct cytotoxic effect on individual plant cells. |

Table 2: Summary of Bioassays for this compound Activity. This table outlines the common experimental assays used to quantify the biological effects of this compound and the key findings from these studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be comprehensive enough for replication in a research setting.

Isolation and Purification of this compound from Alternaria alternata Culture

This protocol describes a general method for the extraction and purification of AK-toxins from a liquid culture of the Japanese pear pathotype of Alternaria alternata.

Materials:

-

Alternaria alternata (Japanese pear pathotype) culture

-

Modified Richards' medium

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Fungal Culture: Inoculate the Japanese pear pathotype of A. alternata into a suitable liquid medium, such as a modified Richards' medium. Culture for 3-4 weeks at 25-28°C with shaking.

-

Extraction: Filter the culture broth to remove mycelia. Acidify the filtrate to pH 3.0 with HCl and extract three times with an equal volume of ethyl acetate.

-

Partitioning: Combine the ethyl acetate extracts and wash with a saturated NaHCO₃ solution to remove acidic compounds. The toxins will remain in the ethyl acetate phase.

-

Drying and Concentration: Dry the ethyl acetate phase over anhydrous Na₂SO₄, filter, and concentrate to dryness using a rotary evaporator.

-

Silica Gel Chromatography: Dissolve the crude toxin extract in a minimal amount of chloroform (B151607) and apply to a silica gel column. Elute the column with a stepwise gradient of chloroform-methanol. Collect fractions and monitor for toxin activity using a leaf necrosis bioassay.

-

HPLC Purification: Pool the active fractions and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient). Monitor the eluent at a suitable wavelength (e.g., 280 nm).

-

Identification and Quantification: Collect the peaks corresponding to this compound and confirm its identity using techniques such as mass spectrometry and NMR. Quantify the purified toxin.

Leaf Necrosis Bioassay

This bioassay is used to determine the host-specific necrotic activity of this compound.

Materials:

-

Purified this compound

-

Young, healthy leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') Japanese pear cultivars

-

Sterile distilled water

-

Micropipette

-

Moist chamber (e.g., a petri dish with moist filter paper)

Procedure:

-

Leaf Preparation: Detach young, fully expanded leaves from both susceptible and resistant pear cultivars. Wash the leaves gently with sterile distilled water and place them abaxial side up in a moist chamber.

-

Toxin Application: Prepare a series of dilutions of the purified this compound in sterile distilled water. Apply a small droplet (e.g., 10 µL) of each toxin dilution to the surface of the leaves. Use sterile distilled water as a negative control.

-

Incubation: Incubate the leaves in the moist chamber at 25°C under continuous light for 24-48 hours.

-

Observation: Observe the leaves for the formation of necrotic lesions (black spots) at the site of toxin application. Record the minimum concentration of this compound that causes necrosis on the susceptible leaves and note the absence of symptoms on the resistant leaves.

Electrolyte Leakage Assay

This assay quantifies the damage to the plasma membrane of pear leaf cells by measuring the leakage of electrolytes into a surrounding solution.

Materials:

-

Purified this compound

-

Young, healthy leaves from susceptible Japanese pear cultivars

-

Deionized water

-

Cork borer

-

Conductivity meter

-

Shaking water bath

Procedure:

-

Leaf Disc Preparation: Use a cork borer to cut uniform discs from the leaves of a susceptible pear cultivar, avoiding major veins.

-

Washing: Place the leaf discs in a beaker with deionized water and wash for 30 minutes with gentle shaking to remove electrolytes released from the cut edges.

-

Toxin Treatment: Transfer the washed leaf discs to test tubes containing a known concentration of this compound dissolved in deionized water. Use deionized water without the toxin as a control.

-

Incubation and Measurement: Incubate the tubes in a shaking water bath at 25°C. At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), measure the electrical conductivity of the solution in each tube using a conductivity meter.

-

Total Electrolyte Measurement: After the final time point, boil the tubes for 15-20 minutes to kill the cells and release all electrolytes. Cool the tubes to room temperature and measure the final conductivity.

-

Calculation: Express the electrolyte leakage as a percentage of the total conductivity: (Conductivity at time X / Final conductivity after boiling) * 100.

Signaling Pathways and Mechanism of Action

The primary target of this compound is the plasma membrane of susceptible Japanese pear cells. Disruption of the plasma membrane is the initial event that triggers a cascade of downstream signaling events, ultimately leading to programmed cell death (PCD) and the characteristic necrotic symptoms of black spot disease.

Plasma Membrane Disruption and Ion Leakage

This compound induces a rapid and significant efflux of potassium ions (K+) from susceptible pear cells, indicating a loss of plasma membrane integrity. This disruption is thought to be a direct interaction of the toxin with a yet-to-be-fully-characterized component of the plasma membrane. This initial damage leads to depolarization of the membrane potential.

Downstream Signaling Events

The initial membrane damage triggers a complex signaling cascade that culminates in cell death. While the complete pathway is still under investigation, several key components have been implicated:

-

Calcium Influx: Disruption of the plasma membrane likely leads to an influx of extracellular calcium (Ca²⁺) into the cytosol. This increase in cytosolic Ca²⁺ is a common second messenger in plant defense and cell death signaling pathways.

-

Reactive Oxygen Species (ROS) Production: The influx of Ca²⁺ and other cellular stresses resulting from membrane damage can trigger the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. ROS act as signaling molecules and can also directly cause oxidative damage to cellular components, further contributing to cell death.

-

Caspase-like Protease Activation: Programmed cell death in plants often involves the activation of caspase-like proteases. It is hypothesized that the signaling cascade initiated by this compound, likely involving Ca²⁺ and ROS, leads to the activation of these proteases. Activated caspase-like proteases then execute the final stages of cell death by cleaving specific cellular substrates.

The culmination of these events is the organized dismantling of the cell, leading to the formation of necrotic lesions.

Visualizations

Signaling Pathway of this compound-Induced Cell Death

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Phenylalanine Derivatives in the Structure of AK-Toxin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata.[1] This toxin is implicated in black spot disease, causing significant economic losses in susceptible Japanese pear cultivars.[2] this compound, along with its more abundant and potent counterpart AK-Toxin I, acts on the plasma membrane of susceptible plant cells, leading to rapid potassium ion (K+) loss and eventual necrosis.[1][3] The specificity and potent activity of these toxins make their structural components, particularly the constituent phenylalanine derivatives, a subject of interest for researchers in phytopathology and drug development. This guide provides an in-depth look at the phenylalanine derivative within this compound, its role in the toxin's structure, and the methodologies used for its study.

Core Structure and Phenylalanine Derivative

This compound is an ester composed of two main moieties: a polyketide-derived fatty acid and an amino acid derivative.[4] The core structure is 9,10-epoxy-8-hydroxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid. The key difference between AK-Toxin I and II lies in the phenylalanine derivative attached to this core.

AK-Toxin I contains an N-acetyl-β-methyl-phenylalanyl moiety. This compound is the 3'-demethyl derivative of AK-Toxin I, meaning it possesses an N-acetyl-phenylalanyl moiety. This seemingly minor structural difference significantly impacts the biological activity of the toxin.

Data Presentation: Chemical and Physical Properties

| Property | AK-Toxin I | This compound |

| Molecular Formula | C23H27NO6 | C22H25NO6 |

| Molecular Weight | 413.46 g/mol | 399.44 g/mol |

| Phenylalanine Derivative | N-acetyl-β-methyl-phenylalanine | N-acetyl-phenylalanine |

| Core Acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid | (8R, 9S)-9,10-epoxy-9-methyl-deca-(2E, 4Z, 6E)-trienoic acid |

Data Presentation: Comparative Bioactivity

The methylation of the phenylalanine derivative plays a crucial role in the toxin's potency.

| Toxin | Concentration for Venous Necrosis (Susceptible Cultivar) | Effect on Resistant Cultivar (at 0.1 mM) |

| AK-Toxin I | 5 nM | No effect |

| This compound | 100 nM | No effect |

Experimental Protocols

Isolation of this compound

The isolation of this compound from Alternaria alternata culture broth is a multi-step process designed to separate it from other metabolites, including the more abundant AK-Toxin I.

1. Fungal Culture:

-

The Alternaria alternata Japanese pear pathotype is cultured in a suitable medium (e.g., modified Richards' medium) in a jar fermentor.

-

Optimal toxin production is typically achieved after 3 days of incubation at 28°C.

2. Extraction:

-

The culture filtrate is acidified to pH 3.

-

The acidified filtrate is subjected to solvent extraction with ethyl acetate (B1210297).

-

The resulting ethyl acetate extract is then extracted with a saturated sodium bicarbonate (NaHCO₃) solution.

-

The NaHCO₃ phase, containing the acidic toxins, is re-acidified to pH 3 and re-extracted with ethyl acetate.

3. Chromatographic Purification:

-

The final ethyl acetate extract is concentrated to a residue.

-

This residue is subjected to droplet countercurrent chromatography (DCCC).

-

A solvent system such as CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O is used for separation.

-

Fractions are collected and monitored by bioassay on susceptible pear leaves to identify the active toxins.

Structural Elucidation

The structure of this compound was determined primarily by comparing its spectral data with that of the well-characterized AK-Toxin I.

-

High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to determine the elemental composition and molecular weight of the toxin, confirming the absence of a methyl group compared to AK-Toxin I.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are employed to determine the connectivity of atoms. Comparison of the spectra of AK-Toxin I and II reveals the difference in the phenylalanine moiety.

-

X-ray Crystallography: While performed on AK-Toxin I, the data provides a foundational understanding of the stereochemistry of the core structure, which is shared by this compound.

Mechanism of Action and Signaling Pathway

The primary target of AK-Toxins is the plasma membrane of susceptible host cells. The interaction triggers a cascade of events leading to cell death.

-

Toxin Binding: this compound interacts with the plasma membrane. The exact receptor or binding site is not fully elucidated but the interaction is highly specific to susceptible cultivars.

-

Membrane Permeabilization: The toxin induces a rapid and significant efflux of K+ ions from the cell. This indicates a loss of membrane integrity.

-

Depolarization: The loss of ions leads to a depolarization of the plasma membrane.

-

Physical Damage: The toxin causes visible damage to the membrane, including invagination, vesiculation, and fragmentation.

-

Cellular Response: Within hours, Golgi vesicles fuse with the damaged plasma membrane, likely as a failed repair attempt.

-

Necrosis: The sustained damage and loss of cellular homeostasis result in the characteristic veinal necrosis observed in affected leaves.

Some evidence suggests that AK-toxins may directly affect the plasma membrane H+-ATPase, further disrupting cellular function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis [mdpi.com]

Genes involved in AK-Toxin II biosynthesis and regulation

An In-depth Technical Guide to the Genes Involved in AK-Toxin II Biosynthesis and Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alternaria alternata Japanese pear pathotype is a phytopathogenic fungus responsible for black spot disease on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The pathogenicity of this fungus is critically dependent on its production of a suite of host-selective toxins (HSTs) known as AK-toxins.[1][2][3] These secondary metabolites are produced in two primary forms, AK-Toxin I and this compound, with the former being more abundant and biologically potent. Structurally, AK-toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a core moiety shared with other HSTs from different A. alternata pathotypes, such as AF-toxins and ACT-toxins. These toxins exhibit extreme specificity, inducing necrosis on susceptible plant tissues at concentrations as low as 10⁻⁸ to 10⁻⁹ M, while remaining harmless to resistant cultivars even at significantly higher concentrations. Understanding the genetic architecture and regulatory networks governing AK-toxin biosynthesis is crucial for developing novel disease control strategies and for potential applications in biotechnology and drug discovery.

The AK-Toxin Biosynthesis Gene Cluster

The genetic blueprint for AK-toxin production is consolidated within a gene cluster located on a single, conditionally dispensable chromosome. This genomic arrangement is a common feature for secondary metabolite biosynthesis in fungi. The cluster contains several essential genes, designated AKT, with both functional and non-functional paralogs present within the wild-type strain.

Core Biosynthetic and Regulatory Genes

The core genes identified as essential for or involved in AK-Toxin biosynthesis are summarized below.

| Gene Name | Encoded Protein/Putative Function | Role in Biosynthesis | Reference |

| AKT1 | Carboxyl-activating enzyme homolog | Essential for the biosynthesis of the EDA precursor. | |

| AKT2 | Protein of unknown function | Essential for biosynthesis; located adjacent to AKT1. | |

| AKT3 | Unknown, required for biosynthesis | Essential for toxin production. | |

| AKT4 | HMG-CoA synthase | Believed to be involved in the biosynthesis pathway. | |

| AKTR | Zn(II)2Cys6 transcription factor | Positive regulator ; controls the expression of other AKT genes. | |

| AKTS1 | Unknown | Unique to the Japanese pear pathotype. | |

| AKT7 | Cytochrome P450 monooxygenase | Negative regulator ; limits the final yield of AK-toxin. |

Regulation of AK-Toxin Biosynthesis

The production of AK-Toxin is a tightly controlled process involving transcriptional regulation and subcellular compartmentalization.

Transcriptional Control

The primary driver of the biosynthetic gene cluster's expression is AKTR , a transcription factor belonging to the fungal-specific Zn(II)2Cys6 binuclear cluster family. This protein binds to the promoter regions of other AKT genes, activating their transcription and thereby initiating the biosynthetic cascade. The presence of a dedicated regulator within the gene cluster ensures coordinated expression of all necessary enzymes. Conversely, the cytochrome P450 monooxygenase encoded by AKT7 appears to play a fine-tuning role by limiting toxin production, suggesting a negative feedback or metabolic balancing mechanism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural and functional complexity of the genomic region controlling AK-toxin biosynthesis and pathogenicity in the Japanese pear pathotype of Alternaria alternata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the current literature on AK-Toxin II, a host-selective phytotoxin produced by Alternaria alternata, and related phytotoxins. The document focuses on the structure, mechanism of action, and the signaling pathways affected by these toxins, with a particular emphasis on the EDA (9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid) containing toxins and the sphinganine-analogue mycotoxins. Quantitative data on toxin activity is presented in tabular format for comparative analysis. Detailed experimental protocols for key assays used in the study of these phytotoxins are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers in the fields of phytopathology, toxicology, and drug development.

Introduction

Phytotoxins are a diverse group of secondary metabolites produced by plant pathogens that play a crucial role in disease development. Among these, the toxins produced by various species of Alternaria and Fusarium have garnered significant attention due to their potent biological activities and economic impact on agriculture. This review focuses on this compound and its structurally and functionally related counterparts, providing a comprehensive overview of their molecular characteristics and toxicological profiles.

This compound belongs to a family of host-selective toxins produced by the Japanese pear pathotype of Alternaria alternata, causing black spot disease.[1][2] Structurally, this compound and its relatives, AF-Toxin and ACT-Toxin, are characterized by a 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA) moiety.[1][3][4] Their primary mode of action involves the disruption of the plasma membrane integrity in susceptible plant cells.

In contrast, another important class of mycotoxins, including AAL-Toxins from Alternaria and fumonisins from Fusarium, act as sphinganine-analogue mycotoxins. These toxins competitively inhibit ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway, leading to the disruption of cellular signaling and induction of programmed cell death.

This guide will delve into the quantitative aspects of their bioactivity, provide detailed methodologies for their study, and present visual representations of their mechanisms of action to aid in a deeper understanding of these potent biomolecules.

Toxin Profiles and Quantitative Bioactivity

The biological activity of phytotoxins is a critical aspect of their characterization. This section summarizes the available quantitative data on the bioactivity of this compound and related phytotoxins.

EDA-Containing Toxins: AK-Toxin, AF-Toxin, and ACT-Toxin

These toxins are known for their rapid, host-selective effects on the plasma membrane of susceptible plant cells.

| Toxin | Target Organism/Cell Type | Bioactivity | Concentration | Reference(s) |

| AK-Toxin I | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 5 nM | |

| This compound | Susceptible Japanese pear (Nijisseike) leaves | Veinal necrosis | 100 nM | |

| AK-Toxin I & II | Resistant Japanese pear (Chojuro) leaves | No effect | 0.1 mM | |

| ACT-Toxin | Citrus leaves | Necrotic lesions | 2 x 10⁻⁸ M (20 nM) |

Sphinganine-Analogue Mycotoxins: AAL-Toxins and Fumonisins

These toxins exert their effects by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.

| Toxin | Target Enzyme/Cell Line | Bioactivity Metric | Value | Reference(s) |

| Fumonisin B1 | Rat liver microsomes | IC50 (Ceramide synthase inhibition) | ~0.1 µM | |

| Fumonisin B1 | Arabidopsis ceramide synthase (LOH1 isoform) | Ki | Lower than other isoforms | |

| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Sphingomyelin labeling inhibition) | 0.7 µM | |

| Fumonisin B1 | Cultured cerebellar neurons | IC50 (Glycolipid formation inhibition) | ~7 µM | |

| Fumonisin B1 | HepG2 cells | IC50 (Cell viability) | 399.2 µM | |

| Fumonisin B1 | BEAS-2B cells | IC50 (Cell viability) | 355.1 µM | |

| AAL-Toxin | Tomato leaf discs | Electrolyte leakage and chlorosis | 0.01 µM | |

| AAL-Toxin | H4TG hepatoma cells | IC50 (Cell viability) | 10 µg/mL |

Signaling Pathways

The toxicity of these phytotoxins is a result of their interference with critical cellular signaling pathways. This section outlines the known signaling cascades affected by these toxins.

EDA-Containing Toxins: Plasma Membrane Disruption

The primary target of AK-, AF-, and ACT-toxins is the plasma membrane of susceptible plant cells. The interaction of these toxins with the plasma membrane leads to rapid depolarization, increased ion permeability (particularly K+ efflux), and ultimately, cell death. There is also evidence to suggest that these toxins may directly or indirectly affect the activity of plasma membrane H+-ATPase. The downstream signaling events following this initial membrane disruption are not yet fully elucidated but are thought to involve a cascade of events leading to cellular collapse. The production of reactive oxygen species (ROS) has also been implicated in the pathogenic action of ACT-toxin.

Sphinganine-Analogue Mycotoxins: Disruption of Sphingolipid Metabolism and Induction of Programmed Cell Death

Fumonisins and AAL-toxins are structurally similar to sphinganine (B43673), the backbone of sphingolipids. This structural mimicry allows them to act as competitive inhibitors of sphinganine N-acyltransferase (ceramide synthase). Inhibition of this enzyme blocks the synthesis of ceramide and complex sphingolipids, leading to the accumulation of free sphinganine. This disruption of sphingolipid homeostasis is a key event in their toxicity, triggering downstream signaling pathways that lead to programmed cell death (PCD), including apoptosis-like responses in both plant and animal cells. The signaling cascade involves the activation of various stress-related pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and related phytotoxins.

Measurement of Phytotoxin-Induced Electrolyte Leakage

This assay is a common method to quantify plasma membrane damage caused by membrane-disrupting toxins like this compound.

Objective: To measure the extent of ion leakage from plant tissues as an indicator of cell death and loss of membrane integrity.

Materials:

-

Plant leaves from susceptible and resistant cultivars

-

Phytotoxin stock solution (e.g., this compound in a suitable solvent)

-

Deionized water

-

Conductivity meter

-

12-well cell culture plates or similar containers

-

Cork borer or razor blade

-

Autoclave

Procedure:

-

Leaf Disc Preparation: Excise leaf discs of a uniform size (e.g., 7.5 mm diameter) from fully expanded leaves using a cork borer. Avoid major veins. Prepare leaf discs from both susceptible and resistant plant lines.

-

Washing: Float the leaf discs (adaxial surface down) on deionized water in the wells of a 12-well plate for a short period (e.g., 30 minutes) to wash away any ions released due to mechanical wounding.

-

Toxin Treatment: Replace the water with a known volume of deionized water containing the desired concentration of the phytotoxin. Include a control treatment with the solvent used for the toxin stock solution.

-

Incubation: Incubate the plates at room temperature under light for a defined period (e.g., 24 hours).

-

Initial Conductivity Measurement (C1): After incubation, gently swirl the plates and measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

-

Total Conductivity Measurement (C2): To determine the total electrolyte content of the leaf discs, autoclave the plates with the leaf discs and solution (or freeze-thaw) to cause complete cell lysis. After cooling to room temperature, measure the conductivity of the solution again.

-

Calculation: Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Expected Results: A significantly higher percentage of electrolyte leakage is expected in susceptible plant tissues treated with the toxin compared to resistant tissues and control treatments.

In Vitro Ceramide Synthase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like fumonisins and AAL-toxins on ceramide synthase.

Objective: To quantify the inhibition of ceramide synthase activity by a test compound.

Materials:

-

Cell or tissue lysates containing active ceramide synthase (e.g., from rat liver microsomes or yeast microsomes)

-

Fluorescently labeled or radiolabeled sphingoid base substrate (e.g., NBD-sphinganine or [³H]sphinganine)

-

Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

-

Inhibitor stock solution (e.g., Fumonisin B1)

-

Reaction buffer

-

Methanol and chloroform (B151607) for lipid extraction

-

HPLC or TLC system for separation and quantification of the product

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell/tissue lysate, and the inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period at the optimal reaction temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the sphingoid base and fatty acyl-CoA substrates.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined time.

-

Terminate Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the phases.

-

Analysis: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for analysis.

-

Quantification: Separate the fluorescently labeled or radiolabeled ceramide product from the unreacted substrate using HPLC or TLC. Quantify the amount of product formed.

-

Data Analysis: Determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.

Expected Results: A dose-dependent decrease in ceramide synthase activity with increasing concentrations of the inhibitor.

TUNEL Assay for Detection of Programmed Cell Death

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis and apoptosis-like PCD.

Objective: To visualize and quantify cells undergoing PCD in response to phytotoxin treatment.

Materials:

-

Plant tissues or protoplasts treated with the phytotoxin (e.g., AAL-Toxin)

-

Fixation solution (e.g., paraformaldehyde)

-

Permeabilization solution (e.g., Triton X-100 or cellulase/pectinase for tissues)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

DAPI or propidium (B1200493) iodide for counterstaining nuclei

Procedure:

-

Sample Preparation and Fixation: Fix the toxin-treated plant material in a suitable fixative to preserve the cellular structure and DNA.

-

Permeabilization: Permeabilize the cell walls and membranes to allow the TUNEL reagents to enter the nucleus.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Washing: Wash the samples to remove unincorporated labeled dUTPs.

-

Counterstaining: Stain the nuclei with a fluorescent DNA dye like DAPI or propidium iodide to visualize all nuclei.

-

Microscopy: Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will fluoresce at the wavelength corresponding to the label on the dUTPs.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).

Expected Results: An increase in the number of TUNEL-positive nuclei in susceptible plant cells treated with PCD-inducing toxins compared to controls.

Conclusion and Future Directions

This technical guide has provided a comprehensive review of this compound and related phytotoxins, encompassing their chemical nature, mechanisms of action, and the experimental methodologies employed for their investigation. The EDA-containing toxins, including this compound, AF-Toxin, and ACT-Toxin, primarily target the plasma membrane, leading to rapid cell death in susceptible plants. In contrast, the sphinganine-analogue mycotoxins, such as AAL-Toxins and fumonisins, disrupt the fundamental process of sphingolipid biosynthesis, triggering programmed cell death.